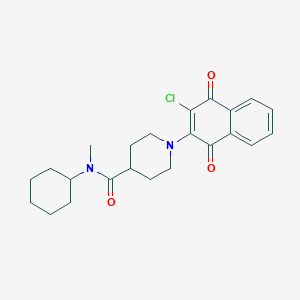
2-Chloro-1-(1-methyl-1H-indol-3-yl)-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Chloro-1-(1-methyl-1H-indol-3-yl)-ethanone” is a derivative of indole, a significant heterocyclic system found in natural products and drugs . Indole derivatives play a crucial role in cell biology and are used as biologically active compounds for treating various disorders .
Synthesis Analysis
Indole derivatives are synthesized using various methods. For instance, 1-alkyl-2-chloro-1H-indole-3-carbaldehydes can react with amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols to prepare 4-[indol-3-yl(methylidenamino)]-4H-1,2,4-triazol-3-thiols . This reaction is performed by refluxing in propan-2-ol .Chemical Reactions Analysis
Indole derivatives are ideal precursors for the synthesis of active molecules . They are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Activity : A study found that new 1H-Indole derivatives exhibit significant antimicrobial activity. These compounds were synthesized using a process involving reactions with indole and chloroacetylchloride, producing derivatives like 2-chloro-1-(indoline-1-yl) ethanone, which were then further modified. The derivatives showed activity against both Gram-positive and Gram-negative bacteria and fungi like Aspergillus niger and Candida albicans (2020, Letters in Applied NanoBioScience).
Anti-inflammatory Agents : Another research focused on synthesizing 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one derivatives, starting with the reaction of indole with chloroacetylchloride. These compounds were evaluated for their anti-inflammatory activity, suggesting potential use in medical treatments (Rehman et al., 2022, Current drug discovery technologies).
Enzyme Inhibition and Synthesis : A study on the synthesis of 2-[(1-methyl-1H-tetrazole-5-yl) thio]-1-(substituted phenyl)ethanone derivatives investigated their anticholinesterase activities. These compounds, synthesized by reacting specific precursors, showed inhibitory effects on acetylcholinesterase, suggesting potential applications in treating diseases like Alzheimer's (Mohsen et al., 2014, Clinical and Experimental Health Sciences).
Bioremediation and Chemical Synthesis : Research has demonstrated the use of specific bacterial strains in the biotransformation of 2-chloro-1-(2,4-dichlorophenyl) ethanone into chiral alcohols with high selectivity. This process is significant in the synthesis of antifungal agents like Miconazole and highlights potential applications in bioremediation and drug synthesis (Miao et al., 2019, Catalysts).
Corrosion Inhibition : A study on the use of novel triazole derivatives as corrosion inhibitors found that compounds like 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone can effectively inhibit corrosion on mild steel surfaces in corrosive environments. This suggests potential applications in industrial material protection (Jawad et al., 2020, International Journal of Corrosion and Scale Inhibition).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-1-(1-methylindol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-13-7-9(11(14)6-12)8-4-2-3-5-10(8)13/h2-5,7H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCYBIQASPKCFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24804151 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Chloro-1-(1-methyl-1H-indol-3-yl)-ethanone | |
CAS RN |
17716-91-5 |
Source


|
| Record name | 2-chloro-1-(1-methyl-1H-indol-3-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

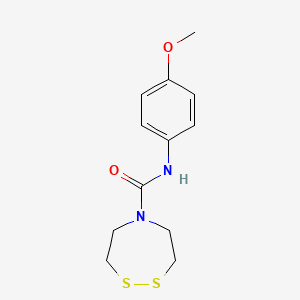
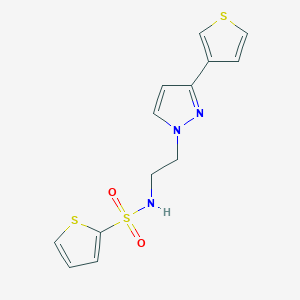

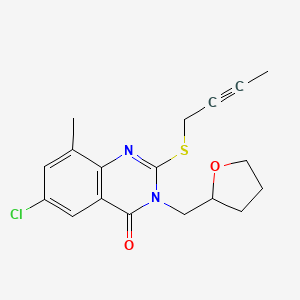
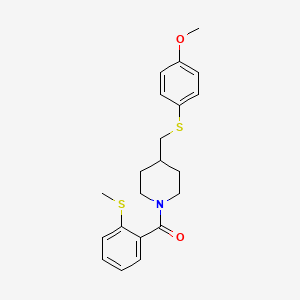
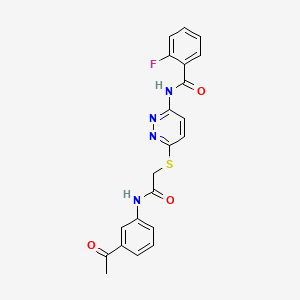
methanethione](/img/structure/B2833872.png)
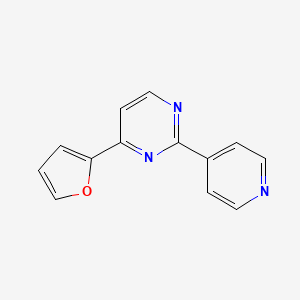

![(1R,8S)-2,5-Diazatricyclo[6.2.1.0,2,7]undecane dihydrochloride](/img/no-structure.png)
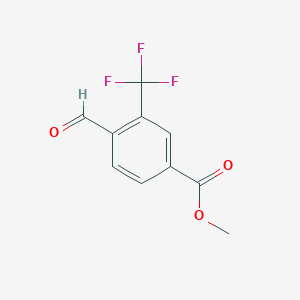
![1-([2,3'-Bipyridin]-4-ylmethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2833879.png)
![8-(2,5-dimethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2833881.png)
